molecular formula C28H22N2O8S B2717771 Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) CAS No. 477502-27-5

Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate)

Cat. No.: B2717771
CAS No.: 477502-27-5
M. Wt: 546.55
InChI Key: VWQSOZHHAUROAN-UHFFFAOYSA-N
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Description

Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) is a bis-heterocyclic compound featuring a central thiophene-2,5-dicarbonyl core symmetrically linked via amide (azanediyl) bonds to two benzofuran-2-carboxylate ester groups.

Properties

IUPAC Name

ethyl 3-[[5-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S/c1-3-35-27(33)23-21(15-9-5-7-11-17(15)37-23)29-25(31)19-13-14-20(39-19)26(32)30-22-16-10-6-8-12-18(16)38-24(22)28(34)36-4-2/h5-14H,3-4H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQSOZHHAUROAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Biology: Its unique structure may make it a candidate for biological studies, potentially interacting with various biomolecules. Medicine: Industry: Use in the development of new materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The exact mechanism by which Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) exerts its effects would depend on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Central Core Substituents Functional Groups Applications References
Target Compound Thiophene-2,5-dicarbonyl Benzofuran-2-carboxylate esters Amide (azanediyl), ester Optoelectronics, pharmaceuticals
NKU-113 (MOF) 2,2'-Bipyridine-5,5'-dicarbonyl Diisophthalic acid Amide, carboxylate Metal-organic frameworks (porosity/stability)
Dimethyl Thiophene-2,5-dicarboxamide (Phenylalanine derivative) Thiophene-2,5-dicarboxamide Phenylalanine methyl esters Amide, ester Biological precursors, chiral materials
Bis-thiazole-Thieno[2,3-b]thiophene (Antimicrobial Agent) Thieno[2,3-b]thiophene Thiazole, methyl, phenyl Nitrile, ester Antimicrobial agents
(2Z,2′Z)-Diethyl 3,3′-[butane-1,4-diylbis(azanediyl)]bis(but-2-enoate) Butane-1,4-diylbis(azanediyl) Ethyl esters, alkenes Ester, amine Crystal engineering (hydrogen bonding)

Key Findings

Central Core Influence: The thiophene-2,5-dicarbonyl core in the target compound enables planar π-conjugation, enhancing electronic properties for optoelectronic applications. In contrast, thieno[2,3-b]thiophene cores (–3) exhibit fused heterocyclic systems with extended conjugation, often exploited in organic semiconductors . MOFs like NKU-113 utilize bipyridine cores for coordination chemistry, enabling framework stability and porosity—a feature absent in the target compound due to its ester-dominated substituents .

Substituent Effects :

  • Benzofuran-2-carboxylate esters in the target compound may improve solubility in organic solvents compared to phenylalanine methyl esters (), which are more polar and chiral .
  • Thiazole and nitrile groups in bis-thiazole derivatives () enhance antimicrobial activity, whereas the target’s benzofuran groups could prioritize optoelectronic performance over bioactivity .

Functional Group Reactivity: Amide (azanediyl) linkages in the target and compounds facilitate hydrogen bonding, influencing crystallinity and thermal stability. However, ester-dominated structures (e.g., ) rely on weaker C–H···O interactions, reducing framework robustness . The absence of thioether or nitrile groups in the target compound limits its utility in sulfur-mediated reactions, a key feature in thienopyridine synthesis () .

Application Divergence :

  • The target’s conjugated system aligns with luminescent materials, whereas MOFs () prioritize structural stability for gas storage .
  • Bis-thiazole derivatives () demonstrate potent antimicrobial activity, a niche less explored for benzofuran-based systems .

Biological Activity

Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure featuring a thiophene core and benzofuran moieties. Its molecular formula is C24H24N4O6SC_{24}H_{24}N_4O_6S, and it has a molecular weight of approximately 544.7 g/mol. The presence of functional groups such as carboxylates and amines suggests potential for diverse biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of anticancer effects and inhibition of key cellular pathways. Below are the main areas of focus:

1. Anticancer Activity

Research indicates that derivatives containing benzofuran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown potent activity against renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cells . The mechanism often involves the inhibition of NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
ACHN5.0
HCT154.5
MM2316.0
NUGC-37.2
NCI-H238.1
PC-35.8

2. NF-κB Inhibition

The compound's ability to inhibit NF-κB translocation has been highlighted in various studies, suggesting it may serve as a therapeutic agent in diseases characterized by chronic inflammation and cancer . The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring enhance this inhibitory effect, making it a promising candidate for further development.

Case Studies

Several case studies have demonstrated the efficacy of related compounds in clinical settings:

  • Case Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for their ability to inhibit NF-κB activity in LPS-stimulated RAW 264.7 macrophage cells. The most potent compound showed an IC50 value of 1.5 µM, indicating strong anti-inflammatory properties .
  • In Vivo Studies : In animal models, compounds with similar scaffolds demonstrated reduced tumor growth rates when administered at doses correlating with their in vitro IC50 values . These findings support the potential application of diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate) in cancer therapy.

Mechanistic Insights

Mechanistic studies have revealed that the compound may exert its effects through multiple pathways:

  • Inhibition of Cell Proliferation : By interfering with cell cycle regulators.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Inflammatory Responses : Reducing the production of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing Diethyl 3,3'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(benzofuran-2-carboxylate)?

  • Methodological Answer : The compound is synthesized via a multi-step condensation reaction. Key steps include:

  • Step 1 : Thiophene-2,5-dicarboxylic acid is activated using coupling agents (e.g., DCC or EDCI) to form reactive intermediates.
  • Step 2 : Reaction with benzofuran-2-carboxylate derivatives bearing amino groups (e.g., 3-aminobenzofuran-2-carboxylate) under inert conditions (N₂ or Ar atmosphere) to form amide linkages.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and crystallization from THF or DCM/hexane mixtures .
    • Critical Note : Ensure stoichiometric equivalence of amine and carbonyl reactants to minimize side products.

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify amide linkages (e.g., peaks at δ 8.0–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons).
  • IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Single-crystal analysis to resolve thiophene-benzofuran stacking interactions and dihedral angles .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Preliminary studies suggest:

  • Anti-inflammatory Potential : Analogous thiophene-amide derivatives inhibit cyclooxygenase-2 (COX-2) in vitro (IC₅₀ values in µM range) .
  • Enzyme Inhibition : Benzofuran-carboxylate moieties may target proteases or kinases, assessed via fluorescence-based assays .
    • Experimental Design : Use cell-based assays (e.g., RAW 264.7 macrophages for inflammation studies) with dose-response curves.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Key variables include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Catalyst Screening : Test bases (e.g., NaH, K₂CO₃) to accelerate amide bond formation.
  • Temperature Control : Reactions at 60–80°C reduce side-product formation vs. room temperature.
  • Inert Atmosphere : Prevents oxidation of thiophene rings during synthesis .
    • Data Analysis : Use Design of Experiments (DoE) to model interactions between variables.

Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Tautomerism : Thiophene-amide groups may exhibit keto-enol tautomerism, resolved via variable-temperature NMR.
  • Impurity Profiling : LC-MS/MS to identify byproducts (e.g., unreacted carboxylate esters).
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict stable conformers and compare with experimental spectra .

Q. What strategies are used to study structure-property relationships in electronic applications?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) to measure HOMO/LUMO levels and band gaps.
  • UV-vis-NIR Spectroscopy : Assess π-π* transitions influenced by thiophene-benzofuran conjugation.
  • X-ray Crystallography : Correlate molecular packing (e.g., herringbone vs. face-to-face stacking) with charge transport properties .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups on benzofuran or thiophene rings.
  • In Silico Docking : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., COX-2).
  • In Vivo Validation : Zebrafish models for toxicity and efficacy screening .

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